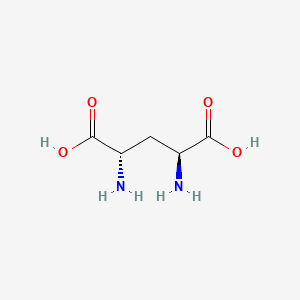
(2S,4S)-2,4-Diaminoglutaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-2,4-Diaminopentanedioic acid is a chiral amino acid derivative with significant importance in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-2,4-Diaminopentanedioic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method includes the use of chiral catalysts or auxiliaries to achieve enantioselective synthesis. For example, the synthesis can involve the use of chiral amines or amino acids as starting materials, followed by a series of protection, deprotection, and coupling reactions .
Industrial Production Methods: Industrial production of (2S,4S)-2,4-Diaminopentanedioic acid often involves large-scale enantioselective synthesis using advanced techniques such as preparative chromatography, crystallization-based methods, and membrane resolution methods . These methods ensure high purity and yield of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions: (2S,4S)-2,4-Diaminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others, such as halogenation or alkylation.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products:
Wissenschaftliche Forschungsanwendungen
(2S,4S)-2,4-Diaminopentanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.
Wirkmechanismus
The mechanism of action of (2S,4S)-2,4-Diaminopentanedioic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards different targets. For example, it can inhibit certain enzymes by mimicking the transition state of the substrate, thereby blocking the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
- (2S,4R)-2,4-Diaminopentanedioic acid
- (2R,4S)-2,4-Diaminopentanedioic acid
- (2R,4R)-2,4-Diaminopentanedioic acid
Comparison: Compared to its diastereomers, (2S,4S)-2,4-Diaminopentanedioic acid exhibits unique conformational preferences and reactivity. Its specific stereochemistry allows for distinct interactions with biological molecules, making it a valuable tool in stereochemical studies and drug design . The differences in stereochemistry also influence the compound’s physical properties, such as solubility and melting point, which can affect its practical applications .
Eigenschaften
CAS-Nummer |
73464-43-4 |
|---|---|
Molekularformel |
C5H10N2O4 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
(2S,4S)-2,4-diaminopentanedioic acid |
InChI |
InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 |
InChI-Schlüssel |
LOPLXECQBMXEBQ-HRFVKAFMSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(C(C(=O)O)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


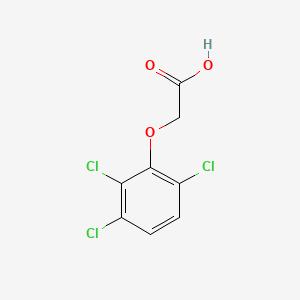
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)
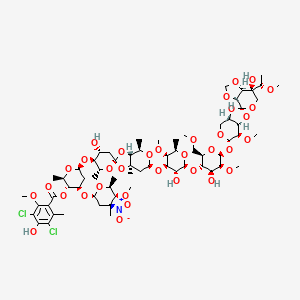
![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)


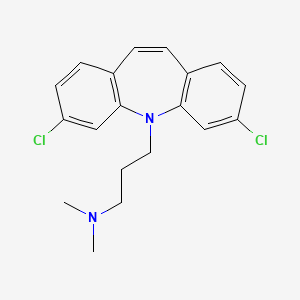
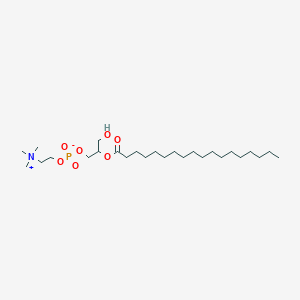
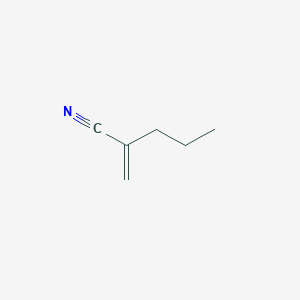
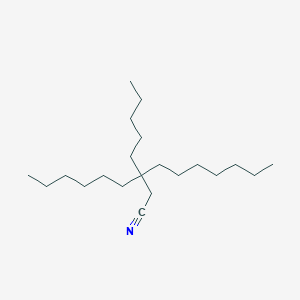
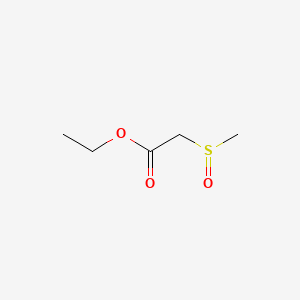
![5-(3,4-Dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14155509.png)
![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
![3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid](/img/structure/B14155517.png)
